molecular formula C21H19N3O2 B11545487 2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide

2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide

Cat. No.: B11545487
M. Wt: 345.4 g/mol
InChI Key: CWFWIHBAELDTDN-UHFFFAOYSA-N
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Description

2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and multiple methylprop-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE typically involves multiple steps. One common approach is the reaction of 2-methylprop-2-enoyl chloride with 1H-1,3-benzodiazole-2-amine to form an intermediate, which is then reacted with 4-aminophenylprop-2-enamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE: Unique due to its specific substitution pattern and the presence of multiple methylprop-2-enoyl groups.

    Benzodiazole derivatives: Similar in structure but may lack the specific functional groups present in the target compound.

    Methylprop-2-enoyl compounds: Share the methylprop-2-enoyl group but differ in the core structure.

Uniqueness

The uniqueness of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE lies in its combination of a benzodiazole ring with multiple methylprop-2-enoyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-methyl-N-[4-[6-(2-methylprop-2-enoyl)-1H-benzimidazol-2-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C21H19N3O2/c1-12(2)19(25)15-7-10-17-18(11-15)24-20(23-17)14-5-8-16(9-6-14)22-21(26)13(3)4/h5-11H,1,3H2,2,4H3,(H,22,26)(H,23,24)

InChI Key

CWFWIHBAELDTDN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C(=C)C

Origin of Product

United States

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